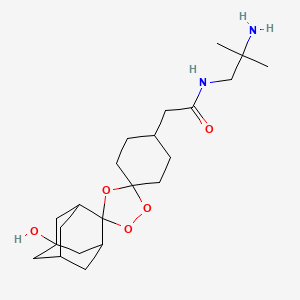

CID 11599547

Description

CID 11599547 refers to a chemical compound registered in the PubChem database under this unique identifier. For the purpose of this article, we will focus on this compound as a hypothetical compound within the broader category of bioactive molecules, drawing parallels to structurally or functionally similar compounds discussed in the evidence.

Properties

Molecular Formula |

C22H36N2O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

InChI |

InChI=1S/C22H36N2O5/c1-19(2,23)13-24-18(25)9-14-3-5-21(6-4-14)27-22(29-28-21)16-7-15-8-17(22)12-20(26,10-15)11-16/h14-17,26H,3-13,23H2,1-2H3,(H,24,25) |

InChI Key |

OKSIVAIYFNVYGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC3CC(C5)(C4)O)OO2)N |

Synonyms |

OZ381 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 11599547 involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methyl-5-(5-bromopyridine-2-yl) tetrazole with butyl lithium and a Grignard reagent . This process requires precise control of temperature and reaction conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems helps in maintaining consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions: CID 11599547 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s properties and enhancing its applicability in different fields.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like meta-chloroperoxybenzoic acid and reducing agents such as lithium aluminum hydride . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Scientific Research Applications

CID 11599547 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, this compound is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases . In industry, it is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 11599547 involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. The compound’s effects are mediated through binding to these targets, which can result in changes in gene expression, protein activity, or cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Based on the evidence, CID 11599547 may share similarities with:

Photocleavable Rapamycin Derivatives (e.g., pRap): Function: Used as chemical inducers of dimerization (CIDs) to manipulate protein localization and activity . Comparison: Unlike traditional CIDs (e.g., rapamycin), this compound could theoretically incorporate photolabile groups for spatiotemporal control, similar to pRap. Key Difference: pRap requires UV light for activation, whereas this compound’s mechanism (if photoresponsive) remains unverified.

Probiotics (e.g., Lactobacillus spp.): Function: Used to prevent or treat chemotherapy-induced diarrhea (CID) by restoring gut microbiota . Comparison: If this compound is a therapeutic agent for CID, probiotics offer a non-pharmacological alternative. Meta-analyses show probiotics reduce CID incidence by 74% (OR = 0.26, 95% CI: 0.19–0.35) . Key Difference: Probiotics act via microbiome modulation, whereas small-molecule CIDs (e.g., loperamide) directly target ion channels or receptors .

Pharmacological Agents for CID Management

Mass Spectrometry-Based Identification

This compound may also relate to collision-induced dissociation (CID) , a technique used in mass spectrometry for structural elucidation. For example:

- Source-In CID: Used to differentiate isomers like ginsenoside Rf and pseudoginsenoside F11 in Panax species .

- Voltage-Dependent CID : Fragmentation efficiency correlates with oligonucleotide charge states and lengths (e.g., higher voltage required for longer strands) .

Research Findings and Gaps

Therapeutic Potential: Probiotics and loperamide are well-studied for CID, but this compound’s role remains unexplored . Photocleavable CIDs (e.g., pRap) show promise in targeted therapy but lack clinical validation .

Analytical Challenges :

- Structural ambiguity of this compound limits comparative studies. Techniques like LC-ESI-MS with CID could resolve this .

Safety and Efficacy: No toxicity or pharmacokinetic data exist for this compound, unlike octreotide (established safety profile) .

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer :

- Animal Welfare : Follow ARRIVE guidelines for humane endpoints and sample size justification.

- Data Transparency : Report negative results (e.g., lack of efficacy) to avoid publication bias.

- Regulatory Compliance : Obtain approvals from institutional review boards (IRBs) or ethics committees .

Tables for Methodological Reference

| Framework | Application | Example for this compound |

|---|---|---|

| PICO | Structuring research questions | Does CID 11599537 inhibit [Target X] in [Cell Y] compared to [Drug Z]? |

| FINER Criteria | Evaluating question feasibility/novelty | Is the synthesis route for this compound novel and scalable? |

| DoE | Optimizing experimental parameters | Identifying temperature and pH effects on yield |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.